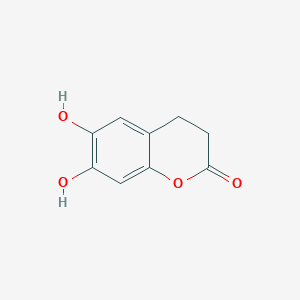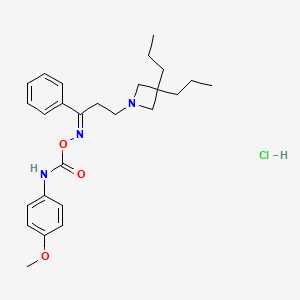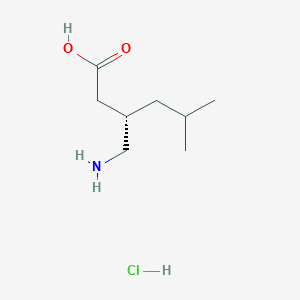
Pregabalin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregabalin hydrochloride is a medication primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. It is a gabapentinoid, which means it is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). This compound works by inhibiting certain calcium channels, which helps to reduce the release of neurotransmitters that can cause pain and seizures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pregabalin hydrochloride can be synthesized through various methods. One common approach involves the use of cyanoacetamide as a starting material, which undergoes condensation and acetylation reactions to form 3-isobutylglutaric anhydride. This intermediate is then subjected to an asymmetric ring-opening reaction in the presence of organic amines and methanol to produce ®-3-(2-(benzylthio)-2-yloxyethyl)-5-methylhexanoic acid. Finally, pregabalin is obtained from this intermediate .
Industrial Production Methods
Industrial production of this compound often involves continuous chemistry and asymmetric organocatalysis. These methods allow for efficient and cost-effective production by optimizing reaction conditions and recycling organocatalysts. The process typically includes the production of nitroalkene and the use of an organocatalyst to achieve high enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
Pregabalin hydrochloride undergoes various chemical reactions, including:
Oxidation: Pregabalin can be oxidized to form N-methylpregabalin.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Pregabalin can undergo nucleophilic substitution reactions, particularly with reagents like NQS or DNFB.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like NQS (1,2-naphthoquinone-4-sulfonate) and DNFB (2,4-dinitrofluorobenzene) are employed.
Major Products
Oxidation: N-methylpregabalin
Reduction: Various pregabalin derivatives
Substitution: Derivatized pregabalin compounds
Aplicaciones Científicas De Investigación
Pregabalin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of asymmetric synthesis and organocatalysis.
Biology: Investigated for its effects on neurotransmitter release and calcium channel modulation.
Medicine: Extensively studied for its therapeutic effects in treating neuropathic pain, epilepsy, fibromyalgia, and anxiety disorders
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Pregabalin hydrochloride exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces calcium influx at nerve terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism helps to alleviate pain, reduce seizures, and manage anxiety symptoms .
Comparación Con Compuestos Similares
Pregabalin hydrochloride is often compared with other gabapentinoids, such as gabapentin. Both compounds share a similar mechanism of action, inhibiting calcium influx and reducing neurotransmitter release. they differ in their pharmacokinetic and pharmacodynamic properties. Pregabalin has higher bioavailability and a more predictable pharmacokinetic profile compared to gabapentin .
Similar Compounds
Gabapentin: Another gabapentinoid used to treat similar conditions.
Mirogabalin: A newer gabapentinoid with potential advantages in treating neuropathic pain.
This compound stands out due to its higher bioavailability and more consistent therapeutic effects, making it a preferred choice for many patients and healthcare providers .
Propiedades
Número CAS |
530085-00-8 |
|---|---|
Fórmula molecular |
C8H18ClNO2 |
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
(3S)-3-(aminomethyl)-5-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Clave InChI |
LMPTVIKQDISIBX-FJXQXJEOSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)CN.Cl |
SMILES canónico |
CC(C)CC(CC(=O)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


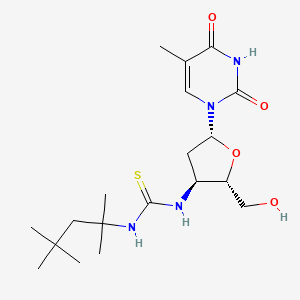
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
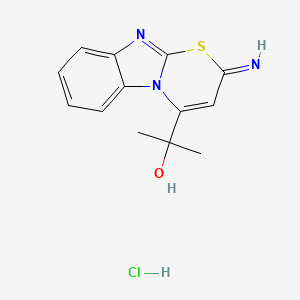
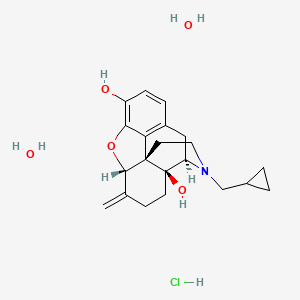
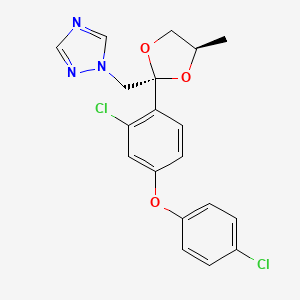
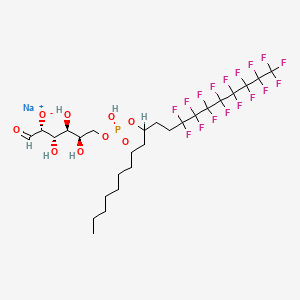

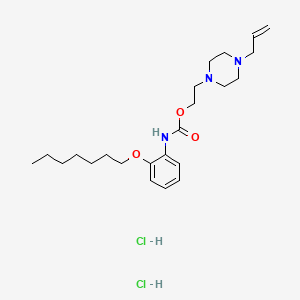

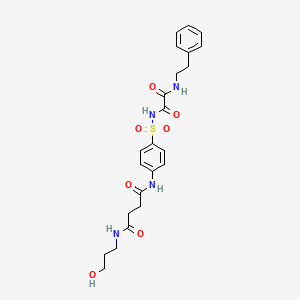

![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
